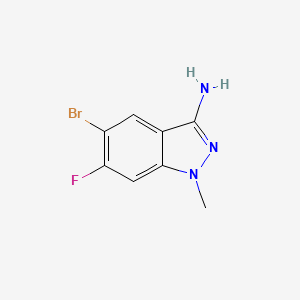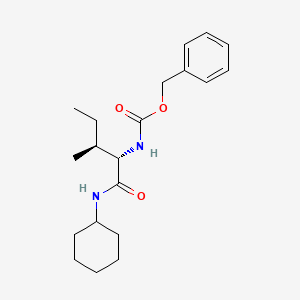
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including an acetamido group, a chloro substituent, and a hydroxy group attached to a propanoate backbone. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate typically involves multi-step organic reactions. One common method involves the protection of functional groups, followed by selective chlorination and acetamidation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts are employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the acetamido group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the chloro and hydroxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structural configuration and the nature of the target.
類似化合物との比較
Similar Compounds
(2S)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate: The enantiomer of the compound with different stereochemistry.
Methyl 2-acetamido-3-hydroxypropanoate: Lacks the chloro substituent, resulting in different reactivity and applications.
Methyl 2-amino-3-chloro-3-hydroxypropanoate: Contains an amino group instead of an acetamido group, altering its chemical properties.
Uniqueness
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both chloro and hydroxy groups
特性
IUPAC Name |
methyl (2R)-2-acetamido-3-chloro-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4/c1-3(9)8-4(5(7)10)6(11)12-2/h4-5,10H,1-2H3,(H,8,9)/t4-,5?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFHCGSFJVYQRV-ROLXFIACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B7944792.png)

![benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7944799.png)


![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)





